

An In-depth Technical Guide to the Spectroscopic Data of trans-2-Hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hexene

Cat. No.: B8810679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **trans-2-Hexene**, a key building block in organic synthesis. The document presents quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and a logical workflow for spectroscopic analysis is visualized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **trans-2-Hexene**.

Infrared (IR) Spectroscopy

Table 1: Infrared Spectral Data for **trans-2-Hexene**

Wavenumber (cm ⁻¹)	Assignment
~2965	C-H stretch (alkane)
~2930	C-H stretch (alkane)
~2875	C-H stretch (alkane)
~1670	C=C stretch (alkene, trans)
~1460	C-H bend (alkane)
~965	=C-H bend (alkene, trans, out-of-plane)

Note: The IR spectrum of **2-Hexene** (isomer not specified) is available in the NIST Gas-Phase Infrared Database. The peaks listed are characteristic for a trans-alkene structure.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for trans-**2-Hexene** in CDCl₃[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.45	m	1H	H-3
~5.42	m	1H	H-2
~1.95	m	2H	H-4
~1.64	d	3H	H-1
~1.36	sextet	2H	H-5
~0.89	t	3H	H-6

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for trans-**2-Hexene**[\[3\]](#)[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
~131.5	C-3
~125.0	C-2
~34.5	C-4
~22.5	C-5
~17.5	C-1
~13.5	C-6

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for trans-2-Hexene[2]

m/z	Relative Intensity (%)	Assignment
84	34.3	[M] ⁺ (Molecular Ion)
69	19.5	[M - CH ₃] ⁺
55	100.0	[C ₄ H ₇] ⁺ (Base Peak)
42	45.2	[C ₃ H ₆] ⁺
41	36.8	[C ₃ H ₅] ⁺
29	21.3	[C ₂ H ₅] ⁺
27	17.9	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy of Liquid trans-2-Hexene

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- **Sample Application:** Place a single drop of liquid trans-2-Hexene onto the center of the ATR crystal.
- **Data Acquisition:** Lower the ATR accessory's pressure arm to ensure good contact between the sample and the crystal. Initiate the spectral scan over the desired range (typically 4000-400 cm^{-1}).
- **Data Processing:** The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

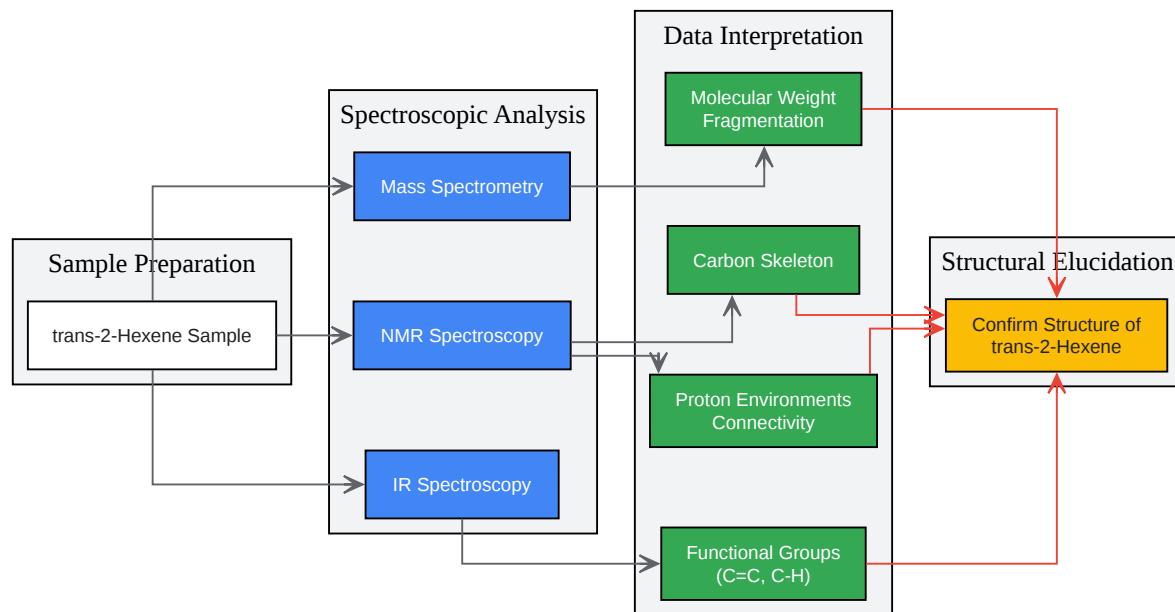
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy of trans-2-Hexene

- **Sample Preparation:** Dissolve approximately 5-20 mg of trans-2-Hexene in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Transfer to NMR Tube:** Transfer the solution into a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the CDCl_3 . Shim the magnetic field to achieve homogeneity and optimal resolution.
- **^1H NMR Acquisition:**
 - Acquire the ^1H NMR spectrum using a standard pulse program.
 - Set the spectral width to approximately 15 ppm, centered around 5 ppm.

- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to approximately 220 ppm.
 - A larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and longer relaxation times of ^{13}C nuclei.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and reference them to the TMS signal (0.00 ppm for both ^1H and ^{13}C).
 - For the ^1H spectrum, integrate the signals to determine the relative proton ratios.

Mass Spectrometry (MS)


Gas Chromatography-Mass Spectrometry (GC-MS) of **trans-2-Hexene**

- Sample Preparation: Prepare a dilute solution of **trans-2-Hexene** in a volatile solvent (e.g., hexane or dichloromethane).
- GC-MS System Setup:
 - Install a suitable capillary column (e.g., a non-polar column like DB-1 or HP-5ms) in the gas chromatograph.
 - Set the GC oven temperature program to effectively separate **trans-2-Hexene** from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.
 - Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization of the sample (e.g., 250°C).
 - Use helium as the carrier gas at a constant flow rate.

- **Injection:** Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injector.
- **Mass Spectrometer Acquisition:**
 - Set the mass spectrometer to scan over a mass range that includes the molecular ion of **trans-2-Hexene** (e.g., m/z 35-200).
 - Use electron ionization (EI) at a standard energy of 70 eV.
- **Data Analysis:**
 - Identify the peak corresponding to **trans-2-Hexene** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **trans-2-Hexene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of trans-2-Hexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hexene [webbook.nist.gov]
- 2. CIS-2-HEXENE(4050-45-7) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]

- 4. ^{13}C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 $\text{CH}_3\text{CH}=\text{CHCH}_3$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of trans-2-Hexene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8810679#spectroscopic-data-for-trans-2-hexene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com